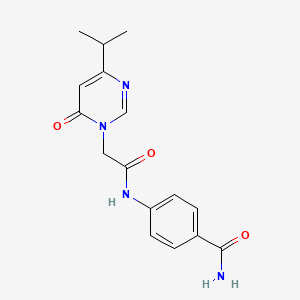

tert-butyl N-(2-chloroquinolin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

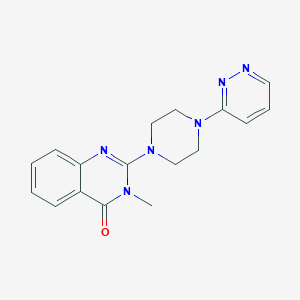

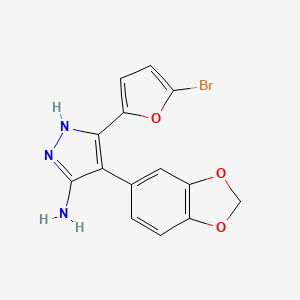

“tert-butyl N-(2-chloroquinolin-3-yl)carbamate” is a chemical compound with the CAS number 742698-74-4 . It has a molecular weight of 278.74 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) . This indicates that the compound has a quinoline ring, a carbamate group, and a tert-butyl group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Chemistry of 2-Chloroquinoline Compounds

Field

This research is in the field of Organic Chemistry .

Application

The chemistry of 2-chloroquinoline compounds and their analogs has been extensively studied. These compounds are used in the synthesis of various quinoline ring systems and are key components in the construction of fused or binary quinoline-cord heterocyclic systems .

Methods

The methods used in this research involve various organic synthesis techniques. The specific procedures and technical details would depend on the particular reaction or process being carried out .

Results

The results of this research have led to advances in the synthesis of quinoline compounds and their analogs. These compounds have potential applications in various areas, including medicinal chemistry .

Synthesis of 2-Chloroquinoline Derivatives

Field

This research is also in the field of Organic Chemistry .

Application

A series of secondary amines containing 2-chloroquinoline as a lipophilic domain have been synthesized. These compounds are based on the structural requirements essential for allylamine/benzylamine antimycotics .

Methods

The synthesis involves a nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine .

Results

The results of this research have led to the synthesis of a series of secondary amines containing 2-chloroquinoline. These compounds have potential applications as antimycotics .

Synthesis of Quinoline Ring Systems

Application

2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of various quinoline ring systems. These compounds are key components in the construction of fused or binary quinoline-cord heterocyclic systems .

Methods

The methods involve various organic synthesis techniques. The specific procedures and technical details would depend on the particular reaction or process being carried out .

Results

The results of this research have led to advances in the synthesis of quinoline compounds and their analogs .

Antifungal Activity

Field

This research is in the field of Medicinal Chemistry .

Application

A series of 2-chloroquinoline derivatives have been synthesized and tested for their antifungal activity .

Methods

The synthesis involves various organic synthesis techniques. The specific procedures and technical details would depend on the particular reaction or process being carried out .

Results

The results demonstrate that by increasing the lipophilic character of the compound, the antifungal activity increased .

Synthesis of Bioactive Heterocyclic Compounds

Application

2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of bioactive heterocyclic compounds. These compounds have potential applications in various areas, including medicinal chemistry .

Results

The results of this research have led to advances in the synthesis of bioactive heterocyclic compounds .

Antimalarial Activity

Application

A series of 2-chloroquinoline derivatives have been synthesized and tested for their antimalarial activity .

Results

The results demonstrate that the synthesized 2-chloroquinoline derivatives showed moderate antimalarial activity .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-(2-chloroquinolin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)16-12(11)15/h4-8H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYFEQRTKXNZBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-chloroquinolin-3-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2852394.png)

![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2852395.png)

![Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852399.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2852403.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2852407.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2852411.png)